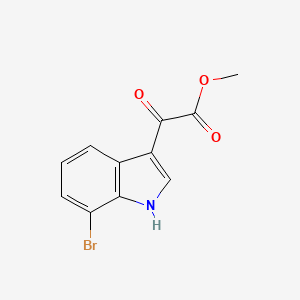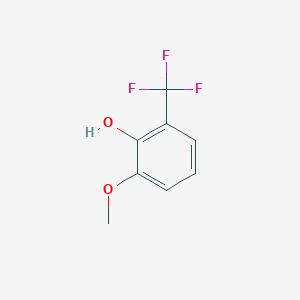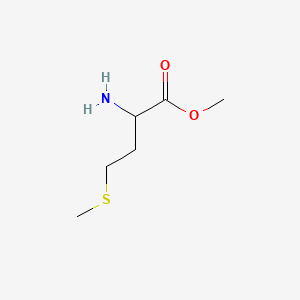
Methyl DL-methionate
Vue d'ensemble
Description
Methyl DL-methionate, also known as α-Methyl-DL-Methionine, is a methionine antagonist . It is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon . This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .
Synthesis Analysis
DL-Methionine is mainly produced by chemical synthesis from methyl mercaptan, acrolein, and hydrogen cyanide . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis
The molecular formula of Methyl DL-methionate is C6H13NO2S . The molecular weight is 163.24 . The IUPAC Standard InChI is InChI=1S/C5H11NO2S/c1-9-3-2-4 (6)5 (7)8 .Chemical Reactions Analysis
Methyl DL-methionate is used in studies involving methionine sulfoximine and its connection to seizures . It is also used in fermentation studies .Physical And Chemical Properties Analysis
Methyl DL-methionate is a white, crystalline powder . It is sparingly soluble in water and very slightly soluble in ethanol . It dissolves in dilute acids and in dilute solutions of the alkali hydroxides .Safety And Hazards
Orientations Futures
Evonik will build a methyl mercaptan plant at its site in Mobile, Alabama in the U.S. Methyl mercaptan is an intermediate in the production of MetAMINO® (DL-methionine) and is currently sourced from third parties . This backward integration step strengthens Evonik’s site in Mobile as a global, best-in-class methionine hub for reliable and cost-optimized supply to North and South American markets .
Propriétés
Numéro CAS |
21691-49-6 |
|---|---|
Nom du produit |
Methyl DL-methionate |
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
methyl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3 |
Clé InChI |
UIHPNZDZCOEZEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCSC)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

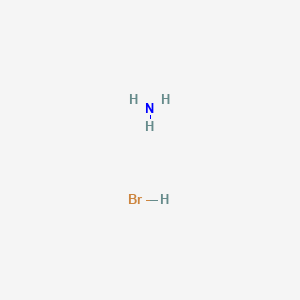
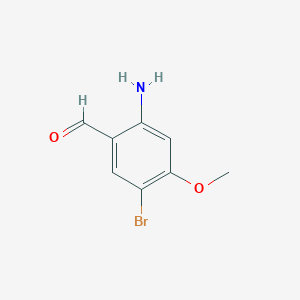
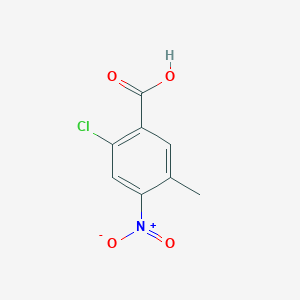
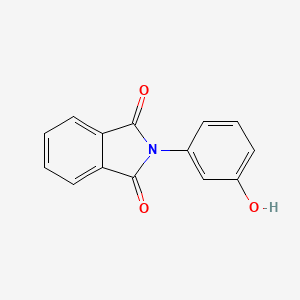
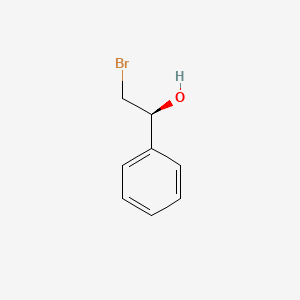
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8815108.png)
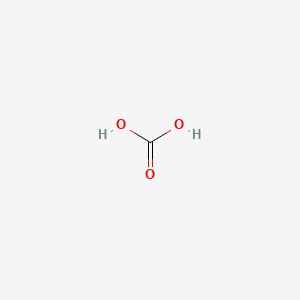
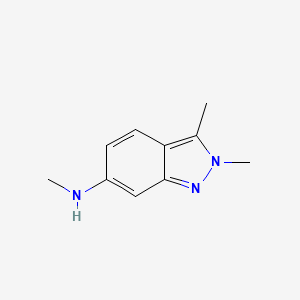
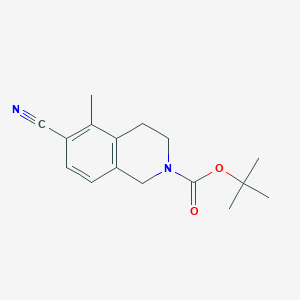
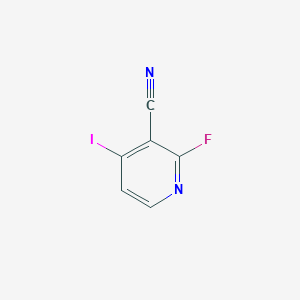
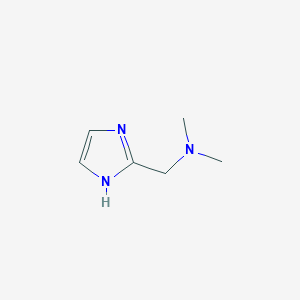
![3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8815141.png)
